2-Phenylquinoline
Overview
Description
2-Phenylquinoline is a major quinoline alkaloid of Galipea iongiflora, a Bolivian plant used as treatment for cutaneous leishmaniasis . It has been found to have antinociceptive properties, which means it can reduce the sensation of pain .
Synthesis Analysis
2-Phenylquinoline can be synthesized from 3-substituted-3-hydroxyindolines in the presence of ammonium acetate . This protocol also allows the synthesis of the carboxamide moiety directly from isatin and acetophenone in one pot under optimized conditions . Another method involves the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes .
Molecular Structure Analysis
The molecular formula of 2-Phenylquinoline is C15H11N . It has an average mass of 205.255 Da and a mono-isotopic mass of 205.089142 Da .
Chemical Reactions Analysis
The synthesis of 2-Phenylquinoline involves various chemical reactions. For instance, Gould–Jacob, Friedl¨ander, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .
Physical And Chemical Properties Analysis
2-Phenylquinoline is a white to light yellow crystalline powder . It has a melting point of 84-85 °C and a boiling point of 363 °C . It has a density of 1.1155 (rough estimate) and a refractive index of 1.6550 (estimate) . It is slightly soluble in water .
Scientific Research Applications
Pharmaceutical Research
2-Phenylquinoline has been identified as a scaffold for drug discovery due to its presence in compounds with various biological activities. It is used in the synthesis of potential therapeutic agents and plays a significant role in medicinal chemistry .
Organic Synthesis
This compound is utilized in organic synthesis, including the direct synthesis of substituted 2-phenylquinoline-4-carboxamides, which are valuable intermediates in the production of various pharmaceuticals .
Analytical Chemistry
It serves as a reagent in quantitative structure-activity relationship (QSAR) analyses, particularly for studying estrogen receptor β-selective ligands .
Antimicrobial Research
Research has explored the use of 2-Phenylquinoline derivatives as nonantibiotic molecules to block bacterial efflux pumps, which are a mechanism contributing to antimicrobial resistance (AMR) .
Chemical Synthesis Methodology
The compound is involved in the development of synthetic methodologies, such as the synthesis of 2-phenylquinoline-4-carboxylic acids via catalysis in water under reflux conditions .
Mechanism of Action
Target of Action
2-Phenylquinoline primarily targets bacterial efflux pumps, specifically the NorA efflux pump in Staphylococcus aureus and the efflux pump in Escherichia coli . These pumps are responsible for the expulsion of toxic substances and antibiotics out of the cell, contributing to antibiotic resistance.
Mode of Action
2-Phenylquinoline acts as an efflux pump inhibitor (EPI) . It inhibits the efflux pump’s ability to expel antibiotics, thereby increasing the intracellular concentrations of these drugs . This compound also interferes with the energy required by the efflux systems, leading to efflux pump inhibition .
Biochemical Pathways
The action of 2-Phenylquinoline affects the proton motive force (PMF) . The PMF is crucial for the activity of efflux pumps, and by destabilizing it, 2-Phenylquinoline impairs ATP production, which is necessary for the functioning of efflux pumps .
Result of Action
The inhibition of efflux pumps by 2-Phenylquinoline leads to an increase in the intracellular concentration of antibiotics, enhancing their efficacy . At bactericidal concentrations, 2-Phenylquinoline increases membrane permeabilization and depletes ATP, leading to cell death .
Safety and Hazards
2-Phenylquinoline causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
2-phenylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEXLNMNADBYJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30210115 | |
Record name | 2-Phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30210115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
612-96-4 | |
Record name | 2-Phenylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=612-96-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenylquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Phenylquinoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118137 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30210115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.389 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: The molecular formula of 2-Phenylquinoline is C15H11N, and its molecular weight is 205.26 g/mol.
ANone: 2-Phenylquinoline and its derivatives have been characterized using a variety of spectroscopic techniques, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides information on the structure and connectivity of atoms within the molecule, such as through 1H-NMR [] and 13C-NMR [].
- Infrared (IR) Spectroscopy: IR spectroscopy reveals information about the functional groups present in the molecule based on their characteristic vibrations [, , , ].
- Mass Spectrometry (MS): MS helps determine the molecular weight and fragmentation patterns of the compound [].
- UV-Vis Spectroscopy: UV-Vis spectroscopy provides information on the electronic transitions within the molecule, often utilized to study interactions with other molecules like DNA [, ].
- Fluorescence Spectroscopy: This technique is used to study the fluorescence properties of 2-phenylquinoline derivatives, particularly their potential as sensors [, , ].
ANone: Research has explored several biological activities of 2-Phenylquinoline derivatives, including:
- Antimalarial activity: Derivatives like 4-methylamino-2-phenylquinoline analogs showed promising activity against the Plasmodium falciparum parasite [].
- Anticancer activity: Studies demonstrated that 2-phenylquinoline-estradiol hybrids can selectively degrade the estrogen receptor-α (ER-α), making them potential candidates for anticancer therapy [, ].
- Antibacterial activity: Several 2-phenylquinoline derivatives showed activity against various bacteria, notably as inhibitors of the NorA efflux pump in Staphylococcus aureus, which contributes to antibiotic resistance [, ].
- Antifungal activity: Studies have identified 4-thioquinoline compounds with potent antifungal properties [].
- Antinociceptive activity: Alkaloid extracts from Galipea longiflora, containing 2-phenylquinoline, exhibited antinociceptive effects in mice models [, ].
ANone: Modifying the 2-Phenylquinoline scaffold significantly impacts its biological activity, potency, and selectivity.
- Substitution at the 2-position: Modifications at this position have shown various effects depending on the substituent and target. For example, while 2-phenylquinoline-estradiol hybrids exhibited anticancer activity [], replacing the phenyl group with alkyl chains like n-propyl or n-pentyl resulted in antileishmanial activity [].
- Substitution at the 4-position: This position is crucial for fine-tuning activity. Studies on 4-methylamino-2-phenylquinoline analogs identified specific substituents at this position, like morpholine, piperidine, and imidazole, as enhancing antimalarial activity []. Similarly, introducing methoxy groups at the 4-position of 2-phenylquinolines led to potent Staphylococcus aureus NorA efflux pump inhibitors [].
- Substitution at the 3-position: This position plays a crucial role in influencing the affinity and selectivity for the neurokinin-3 receptor. Introducing hydroxyl or amino groups at this position significantly enhanced the binding affinity, highlighting its importance in developing selective antagonists [].
ANone: Several methods have been developed for synthesizing 2-Phenylquinoline derivatives:
- Doebner Reaction: This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound, often catalyzed by Lewis acids [].
- Friedländer Synthesis: This method involves the condensation of an o-aminobenzaldehyde with a ketone or aldehyde bearing an α-methylene group [].
- Povarov Reaction: This multicomponent reaction utilizes an aniline, an aldehyde, and an activated alkene to construct the quinoline ring system [].
ANone: Aside from their potential in pharmaceutical development, 2-Phenylquinoline derivatives are being explored for applications such as:
- Luminescent materials: Iridium (III) complexes containing 2-phenylquinoline ligands have shown promising luminescent properties, making them attractive candidates for use in organic light-emitting diodes (OLEDs) [, ].
- Fluorescence sensors: The aggregation-induced emission enhancement (AIEE) properties of some 2-phenylquinoline derivatives make them suitable for developing fluorescent probes for detecting specific analytes, such as 2,4,6-trinitrophenol (TNP) in water [].
ANone: The stability of 2-Phenylquinoline derivatives can vary depending on the specific structure and environmental conditions.
- In silico ADMET studies: These studies have been employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of 2-Phenylquinoline derivatives, providing insights into their potential drug-likeness and guiding further optimization [, ].
- Liposomal formulations: For enhancing stability and delivery, researchers have explored incorporating 2-Phenylquinoline-based iridium complexes into liposomes, showcasing their potential for in vitro and in vivo bioimaging applications [].
ANone: Analytical techniques for studying 2-Phenylquinoline derivatives include:
- X-ray crystallography: This technique provides detailed information about the three-dimensional structure of crystalline 2-phenylquinoline derivatives, revealing important insights into their molecular packing and intermolecular interactions [, , , , ].
ANone: Computational chemistry plays a significant role in understanding and designing new 2-Phenylquinoline derivatives.
- Docking studies: Researchers have employed docking simulations to predict the binding modes and interactions of 2-Phenylquinoline derivatives with their target proteins, such as the neurokinin-3 receptor [, ]. These studies provide valuable insights into the structural features important for activity and guide the design of more potent and selective ligands.
- QSAR modeling: Quantitative structure-activity relationship (QSAR) studies have been conducted on various 2-Phenylquinoline series to establish correlations between their physicochemical properties and biological activities [, ]. QSAR models help identify key molecular descriptors responsible for the observed activity and provide a basis for designing new molecules with improved properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.